methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is an organic compound that features a complex structure with a naphthyl group, a pyridazinone ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where 2-naphthylamine reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The acetylation of the intermediate compound is achieved using acetic anhydride or acetyl chloride.
Esterification: Finally, the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst yields the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the pyridazinone ring, converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the naphthyl group and pyridazinone ring makes it a candidate for interacting with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone ring can form hydrogen bonds or coordinate with metal ions in active sites. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({2-[3-(2-phenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate: Similar structure but with a phenyl group instead of a naphthyl group.
Ethyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties compared to other aromatic groups. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables related to its biological activity.
Chemical Structure and Properties
The compound has a complex structure that includes a pyridazine core and a naphthalene moiety. Its molecular formula is C₁₅H₁₅N₃O₃, and its IUPAC name is this compound. The presence of the naphthyl group suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that a related compound exhibited cytotoxic effects against lung cancer cell lines, with an IC50 value indicating effective inhibition of cell growth (Table 1) .
Cell Line | IC50 (µM) |
---|---|
A549 | 0.25 |
HCT116 | 0.31 |
U251 | 0.36 |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyridazine derivatives act as enzyme inhibitors, impacting pathways critical for cancer cell survival.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling, enhancing or inhibiting specific pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cell death.
Study on Anticancer Properties
A recent study focused on the synthesis and evaluation of pyridazine derivatives, including this compound). The study found that these compounds significantly reduced tumor growth in xenograft models, suggesting their potential for development as anticancer therapeutics .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains. Results indicated effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli, supporting the idea that these derivatives could serve as templates for new antibiotic agents .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O4/c1-26-19(25)11-20-17(23)12-22-18(24)9-8-16(21-22)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11-12H2,1H3,(H,20,23) |
InChI Key |
LXAORZOGTOKSKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.